molecular formula C16H24N6O5 B14710084 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone CAS No. 24632-55-1

2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone

Cat. No.: B14710084
CAS No.: 24632-55-1
M. Wt: 380.40 g/mol
InChI Key: VKVXZTDIZODPAP-UHFFFAOYSA-N
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Description

2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone is a complex organic compound with the molecular formula C16H24N6O5. This compound is characterized by the presence of a furan ring, a nitro group, and a hydrazone linkage, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-diethylcarbamoylpiperazinylacetyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-30°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazone linkage allows the compound to form stable complexes with metal ions, potentially disrupting metal-dependent biological processes .

Comparison with Similar Compounds

Properties

CAS No.

24632-55-1

Molecular Formula

C16H24N6O5

Molecular Weight

380.40 g/mol

IUPAC Name

N,N-diethyl-4-[2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H24N6O5/c1-3-20(4-2)16(24)21-9-7-19(8-10-21)12-14(23)18-17-11-13-5-6-15(27-13)22(25)26/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,23)

InChI Key

VKVXZTDIZODPAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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